3-Methoxycarbonylphenylboronic acid

描述

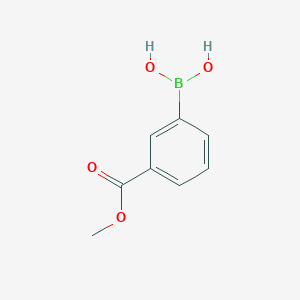

3-Methoxycarbonylphenylboronic acid (CAS No. 99769-19-4) is an organoboron compound with the molecular formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol . Structurally, it features a boronic acid group (–B(OH)₂) at the meta position relative to a methoxycarbonyl (–COOCH₃) substituent on a benzene ring. This electron-withdrawing group (EWG) significantly influences the compound’s reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for synthesizing biaryl and heteroaryl compounds . The compound is commercially available with ≥97% purity and is widely used in pharmaceutical and materials research .

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxycarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are catalyzed by palladium and involve the coupling of aryl halides with boronic acids or esters under mild conditions. The process is efficient and scalable, making it suitable for industrial applications .

化学反应分析

Types of Reactions

3-Methoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Phenols and quinones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of 3-methoxycarbonylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds between aryl or alkenyl halides and boronic acids, facilitating the synthesis of biaryl compounds. The compound serves as a boron source that can be coupled with various electrophiles to produce complex organic molecules .

Iterative Cross-Coupling

The compound is also utilized in iterative cross-coupling processes, where multiple boronate building blocks are combined to create larger, more complex structures. This method is particularly useful in synthesizing polymers and other materials with specific properties tailored for various applications .

Trifluoromethylation and Cyanation

this compound can be employed in trifluoromethylation and cyanation reactions, expanding its utility in functionalizing aromatic compounds. These modifications are crucial for developing pharmaceuticals and agrochemicals with enhanced biological activities .

Biological Applications

Antibacterial Activity

Research has indicated that boronic acids, including this compound, exhibit antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or antibacterial agents .

Cellular Mechanisms

The compound has been explored for its role in modulating cellular pathways related to apoptosis, autophagy, and cell cycle regulation. Its ability to interact with specific biological targets suggests potential applications in cancer therapy and other diseases where these pathways are disrupted .

Case Studies and Research Findings

作用机制

The primary mechanism of action for 3-methoxycarbonylphenylboronic acid involves its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules under mild conditions .

相似化合物的比较

Structural and Electronic Comparisons

Key Compounds Analyzed :

3-Methoxycarbonylphenylboronic acid (meta isomer).

4-Methoxycarbonylphenylboronic acid (para isomer).

2-Methoxycarbonylphenylboronic acid (ortho isomer).

3-Ethylphenylboronic acid (alkyl-substituted analog).

This compound pinacol ester (protected form).

Table 1: Structural and Electronic Properties

Reactivity in Cross-Coupling Reactions

Catalytic Efficiency :

- The meta isomer exhibits ~60–66% averaged conversion in cross-coupling reactions, while the para isomer achieves 62–72% under identical conditions (Tables 3–4, ). This disparity arises from the meta isomer’s stronger C–B bond (higher BDE), which requires more energy for activation .

- The ortho isomer is rarely used due to steric clashes between the boronic acid and methoxycarbonyl groups, leading to poor reactivity.

Electronic Effects :

Table 2: Reaction Performance in Suzuki-Miyaura Coupling

Stability and Handling

- The unprotected boronic acid is hygroscopic and requires anhydrous storage .

- The pinacol ester derivative (CAS 480425-35-2) offers improved stability, with a molecular weight of 262.11 g/mol , and is preferred for long-term storage .

Research Findings and Implications

Positional Isomerism : The para isomer outperforms the meta isomer in cross-coupling due to favorable electronic and steric profiles .

Bond Strength : The meta isomer’s higher BDE limits its utility in reactions requiring rapid C–B cleavage, such as high-throughput syntheses .

Derivative Utility : Pinacol esters mitigate stability issues, enabling broader application in multi-step syntheses .

生物活性

3-Methoxycarbonylphenylboronic acid, also known as 3-(methoxycarbonyl)phenylboronic acid, is an organic compound with the molecular formula and CAS number 99769-19-4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Understanding its biological activity is essential for evaluating its potential therapeutic applications and safety profile.

- Molecular Weight : 179.97 g/mol

- Melting Point : 205-208 °C

- Solubility : Soluble in organic solvents (e.g., chloroform, methanol), slightly soluble in water.

- pKa : Approximately 7.74, indicating its behavior as a weak acid.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its role as a reagent in medicinal chemistry and its potential effects on cellular processes.

This compound can act as a boron-containing compound that interacts with biological molecules, particularly through reversible covalent bonding with diols and other nucleophiles. This property is utilized in the development of boron-based therapeutics, which may target specific enzymes or receptors within cells.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- A study explored the use of phenylboronic acids, including this compound, as inhibitors of certain proteases. These compounds were shown to bind to the active sites of serine proteases, thereby inhibiting their activity and demonstrating potential for therapeutic applications against diseases where these enzymes are dysregulated .

-

Antioxidant Properties :

- Research has indicated that boronic acids can modulate reactive oxygen species (ROS) levels in cells. Low concentrations of ROS are essential for signaling pathways; however, excessive ROS can lead to cellular damage. Compounds like this compound may play a role in maintaining ROS homeostasis, suggesting a protective effect against oxidative stress .

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

Safety and Handling

While this compound is generally considered safe for laboratory use, it is classified as an irritant. Proper handling procedures should be followed to avoid skin and eye contact. Safety data sheets recommend using gloves and protective eyewear during handling .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Methoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃), and anhydrous solvents (e.g., 1,2-dimethoxyethane or THF). For this compound, coupling with aryl halides is optimized under inert conditions (N₂ atmosphere) at reflux temperatures (80–110°C). Post-reaction purification involves extraction with ethyl acetate and aqueous bicarbonate washes, followed by column chromatography. Catalyst loading (0.5–5 mol%) and stoichiometric ratios (boronic acid:halide = 1:1.2) are critical for yield optimization .

Q. How should researchers handle and store this compound to ensure stability?

This compound is moisture-sensitive and degrades over time, forming hazardous byproducts. Store in airtight containers under inert gas (argon) at 2–8°C in a dark, dry environment. Avoid prolonged exposure to oxygen or humidity. Degradation can be monitored via NMR or HPLC to detect anhydride impurities, which are common in boronic acids .

Q. What purification techniques are effective post-synthesis?

Recrystallization from ethanol/water mixtures or toluene is commonly used. For impurities like anhydrides, silica gel chromatography (eluent: hexane/ethyl acetate gradient) effectively isolates the boronic acid. Purity (>95%) is confirmed via melting point analysis (mp ~238–242°C) and LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d) calculations, model the compound’s electronic structure and frontier molecular orbitals (HOMO/LUMO). These predict regioselectivity in Suzuki couplings by analyzing charge distribution at the boron center and steric effects from the methoxycarbonyl substituent. For example, the electron-withdrawing group enhances electrophilicity at boron, favoring transmetalation with Pd intermediates .

Q. What factors contribute to yield variability in its reactions, and how can they be mitigated?

Key factors include:

- Anhydride impurities : Varying anhydride content (e.g., from synthesis or storage) reduces active boronic acid availability. Pre-reaction purification (e.g., trituration with cold ether) is essential .

- Catalyst deactivation : Pd black formation or ligand dissociation occurs at high temperatures. Adding excess ligand (e.g., PPh₃) or using stable catalysts (e.g., Pd(OAc)₂ with SPhos) improves turnover .

- Base selection : Weak bases (e.g., K₂CO₃) may slow transmetalation. Switching to stronger bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF) enhances reactivity .

Q. What analytical techniques confirm structural integrity and purity?

- FT-IR : B-O stretching (1,340–1,310 cm⁻¹) and C=O (1,720 cm⁻¹) validate functional groups.

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid; shifts to δ 18–22 ppm indicate anhydride formation.

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the boronic acid and methoxycarbonyl groups .

Q. How does the presence of anhydride impurities affect experimental outcomes?

Anhydrides (e.g., boroxines) reduce effective boronic acid concentration, leading to incomplete coupling and side products. Quantify impurities via ¹H NMR integration of characteristic peaks (e.g., δ 7.5–8.0 ppm for aromatic protons). Reductive hydrolysis with aqueous NaOH regenerates the boronic acid but requires careful pH control to avoid decomposition .

属性

IUPAC Name |

(3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTLCJHSJMGSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370459 | |

| Record name | 3-Methoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99769-19-4 | |

| Record name | 3-Methoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。